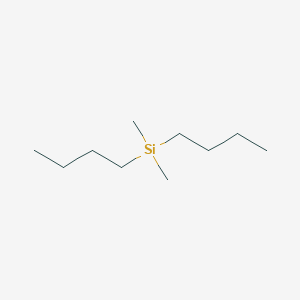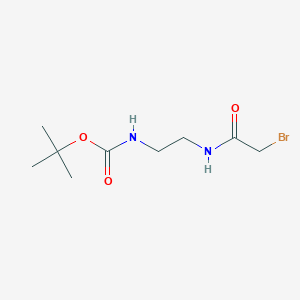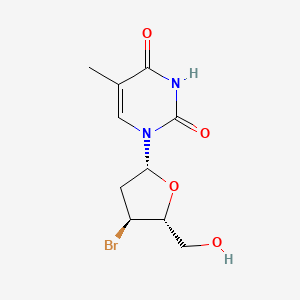
N-((S)-1-phenylethyl)acrylamide
Overview
Description
N-((S)-1-phenylethyl)acrylamide is a derivative of acrylamide, which is a white, odorless, crystalline substance . Acrylamide is produced as a result of industrial processes and is generated in certain foods as a result of cooking at high temperatures . It is a vinyl-substituted primary amide .
Synthesis Analysis
Acrylamide is produced industrially mainly through the hydration of acrylonitrile . This reaction is also catalyzed by sulfuric acid and various metal salts . In addition, an enzyme known as nitrile hydratase, which is also capable of generating acrylamide from acrylonitrile, was discovered in microorganisms . This enzyme subsequently succeeded the use of sulfuric acid and copper catalysts in the industrial production of acrylamide .Molecular Structure Analysis
Acrylamide is an organic compound with the chemical formula CH2=CHC(O)NH2 . It is a white odorless solid, soluble in water and several organic solvents . From the chemistry perspective, acrylamide is a vinyl-substituted primary amide (CONH2) .Chemical Reactions Analysis
Acrylamide in food is produced by heat-induced reactions between the amino group of asparagine and the carbonyl group of reducing sugars along with thermal treatment of early Maillard reaction products . Similarly, the decarboxylated Schiff base and decarboxylated Amadori compounds of asparagine as well as the Strecker aldehyde have been proposed as direct precursors and intermediates of acrylamide .Physical And Chemical Properties Analysis
Acrylamide is a white, odorless, crystalline substance . It is soluble in water and several organic solvents . It is produced industrially mainly as a precursor to polyacrylamides, which find many uses as water-soluble thickeners and flocculation agents .Scientific Research Applications
Food Safety and Toxicology
Acrylamide is a contaminant formed during thermal processing of carbohydrate- or protein-rich foods at temperatures exceeding 120 °C. When these foods undergo methods like frying, baking, or roasting, acrylamide can be produced. Consuming foods with elevated levels of acrylamide may lead to harmful toxicity, including neurotoxicity, hepatoxicity, cardiovascular toxicity, reproductive toxicity, and prenatal/postnatal toxicity . Researchers study acrylamide’s impact on human health and explore mitigation techniques to reduce its presence in processed foods.
Carcinogenicity and Health Effects
Studies have found clear evidence of carcinogenic activity in male and female rats and mice exposed to acrylamide. Tumors occur in multiple sites, such as the mammary and thyroid glands in female rats and reproductive organs in male rats . Understanding acrylamide’s carcinogenic potential and its effects on various organs is crucial for public health.
Polymer Microgels and Applications
Acrylamide-based microgels play a significant role in materials science. Researchers characterize polymers like P(NIPAM-Am) based on acrylamide, which find applications in drug delivery, tissue engineering, and responsive materials . These microgels respond to external stimuli, making them valuable in controlled release systems.
Water Treatment and Environmental Applications
Polyacrylamide (PAM) treatment is used to remove nutrients and microorganisms from irrigation return flows, agricultural, municipal, or industrial wastewater. It acts as a filter, improving water quality in both surface and groundwater . Understanding acrylamide’s behavior in water systems informs environmental management strategies.
Biosensors and Detection Techniques
Researchers explore acrylamide detection methods using biosensors. For instance, conjugating amine-modified DNA to hemoglobin (Hb) using specific techniques allows electrochemical detection . These biosensors aid in point-of-care diagnostics and food safety monitoring.
Maillard Reaction and Flavor Chemistry
Acrylamide forms through the Maillard reaction—a complex chemical process that occurs during cooking. Investigating this reaction helps improve food flavor, texture, and color while minimizing acrylamide formation . Researchers study ways to balance desirable flavors with safety considerations.
Mechanism of Action
Target of Action
N-((S)-1-Phenylethyl)acrylamide, also known as N-[(1S)-1-phenylethyl]prop-2-enamide, is a derivative of acrylamide. Acrylamide is known to target the nervous system, causing neurotoxicity . It has been found to cause axonal degeneration, nerve cell apoptosis, oxidative stress, and inflammatory response .
Mode of Action
The compound interacts with its targets primarily through the formation of adducts with DNA and proteins . Acrylamide can bind to plasma proteins, primarily hemoglobin, with an as yet undefined biological consequence . It’s also known to inhibit the release of neurotransmitters, cause nerve terminal degeneration, and damage nerve structures .
Biochemical Pathways
Acrylamide is metabolized in vivo by two pathways . The first pathway involves biotransformation via cytochrome P450 2E1 (CYP2E1) to produce glycidamide . The second pathway involves coupling to glutathione in the presence of glutathione S-transferase (GST), leading to the formation of N-acetyl-S-cysteine, which is further degraded into mercapturic acrylamide acids and excreted in the urine .
Pharmacokinetics
Acrylamide is readily soluble in water and can be rapidly absorbed in the body as well as rapidly distributed in various tissues . It undergoes biotransformation and is catalyzed by glutathione S-transferase in the liver, combining with glutathione to generate N-acetyl-S-cysteine . It is further degraded into mercapturic acrylamide acids, which are excreted in the urine . This pathway is mainly responsible for acrylamide detoxification .
Result of Action
The molecular and cellular effects of acrylamide’s action include axonal degeneration of the nervous system, nerve cell apoptosis, oxidative stress, inflammatory response, and gut-brain axis homeostasis . Studies have found that acrylamide can combine with purine bases on deoxyribonucleic acid (DNA) molecules to form DNA adducts .
Action Environment
The action, efficacy, and stability of acrylamide can be influenced by environmental factors. For instance, acrylamide is widely found in a variety of fried foods and cigarettes . Occupational exposure to acrylamide can occur through the skin and respiratory tract . In aquatic environments, acrylamide has shown toxicity to algae, indicating that it can have an impact on aquatic ecosystems .
Safety and Hazards
properties
IUPAC Name |
N-[(1S)-1-phenylethyl]prop-2-enamide | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H13NO/c1-3-11(13)12-9(2)10-7-5-4-6-8-10/h3-9H,1H2,2H3,(H,12,13)/t9-/m0/s1 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RBVOJZBQNQTPRA-VIFPVBQESA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C1=CC=CC=C1)NC(=O)C=C | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@@H](C1=CC=CC=C1)NC(=O)C=C | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H13NO | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20467196 | |
| Record name | N-((S)-1-phenylethyl)acrylamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20467196 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
175.23 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-((S)-1-phenylethyl)acrylamide | |
CAS RN |
19035-71-3 | |
| Record name | N-((S)-1-phenylethyl)acrylamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20467196 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.






![Methyl 5,7-dimethylpyrazolo[1,5-a]pyridine-3-carboxylate](/img/structure/B3059384.png)


![3-Bromo-2-[(2-dimethylaminoethyl)amino]-pyridine](/img/structure/B3059389.png)




![Benzoic acid, 3-[[(1-methylethyl)sulfonyl]amino]-](/img/structure/B3059397.png)

